- New types of soluble polymer-supported bisphosphine ligands with a cyclobutane backbone for Pd-catalyzed enantioselective allylic substitution reactions, Chemistry - A European Journal, 2004, 10(23), 5952-5963
Cas no 93379-48-7 ((-)-Taddol)
(-)-Taddol structure
Product Name:(-)-Taddol
Numero CAS:93379-48-7
MF:C31H30O4
MW:466.567509174347
MDL:MFCD00064467
CID:61624
PubChem ID:24856048
Update Time:2025-06-11
(-)-Taddol Proprietà chimiche e fisiche
Nomi e identificatori
-
- ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (-)-trans-alpha,alpha'-(Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- (4R,5R)-(-)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (-)-Taddol
- [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
- (-)-2,3-O-Isopropylidene-1,1,4,4-Tetraphenyl-L-Threitol
- (4R,5R)-(-)-2,2-Dimethyl-α,α,α'
- ,α'
- -tetraphenyl-1,3-dioxolane-4,5-dimethanol (R,R)-TADDOL
- TADDOL
- (-)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (2R,3R)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
- (4R,5R)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R,5R)- (9CI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4R-trans)- (ZCI)
- (-)-trans-α,α′-(2,2-Dimethyl-1,3-dioxane-4,5-diyl)bis(diphenylmethanol)
- (2R,3R)-(-)-1,1,4,4-Tetraphenyl-2,3-(2-propylidenedioxy)butane-1,4-diol
- (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (4R,trans)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolan-4,5-dimethanol
- (R,R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (R,R)-Taddol
- Taddol I
- W-204081
- DTXSID30369334
- AC-27904
- A1-24352
- NCGC00090592-02
- MFCD00064467
- (-)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
- B1614
- AC1010
- (4R,5R)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
- CS-W009636
- [(4R,5R)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- 93379-48-7
- C31H30O4
- (4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
- [5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- 2,3-O-ISOPROPYLIDENE-1,1,4,4-TETRAPHENYL-L-THREITOL
- SCHEMBL2504692
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
- AKOS015895700
-
- MDL: MFCD00064467
- Inchi: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1
- Chiave InChI: OWVIRVJQDVCGQX-VSGBNLITSA-N
- Sorrisi: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@@H]1OC(C)(C)O[C@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
Proprietà calcolate
- Massa esatta: 466.21400
- Massa monoisotopica: 466.214
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 35
- Conta legami ruotabili: 6
- Complessità: 574
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 5.2
- Superficie polare topologica: 58.9A^2
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.0864 (rough estimate)
- Punto di fusione: 194.0 to 198.0 deg-C
- Punto di ebollizione: 633.2 ℃ at 760 mmHg
- Punto di infiammabilità: 336.7℃
- Indice di rifrazione: -69 ° (C=1, CHCl3)
- PSA: 58.92000
- LogP: 5.37870
- Solubilità: Non disponibile
- Rotazione specifica: -65.5 º (c=1, CHCl3)
- Attività ottica: [α]19/D −62.6°, c = 1 in chloroform
(-)-Taddol Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: R36/38
- Istruzioni di sicurezza: S24/25
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/38
- Condizioni di conservazione:Store at room temperature
(-)-Taddol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-1g |
(-)-Taddol |
93379-48-7 | 97% | 1g |
¥100.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600625-5g |
(-)-Taddol |
93379-48-7 | 97% | 5g |
¥250.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120836-1g |
(-)-Taddol |
93379-48-7 | 97% | 1g |
¥46.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120836-25g |
(-)-Taddol |
93379-48-7 | 97% | 25g |
¥628.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120836-5g |
(-)-Taddol |
93379-48-7 | 97% | 5g |
¥148.90 | 2023-09-04 | |
| Alichem | A019064560-25g |
(2R,3R)-(-)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane |
93379-48-7 | 97% | 25g |
$329.33 | 2023-08-31 | |
| Chemenu | CM196307-25g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 97% | 25g |
$284 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015878-1g |
(-)-Taddol |
93379-48-7 | 97% | 1g |
¥56 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015878-5g |
(-)-Taddol |
93379-48-7 | 97% | 5g |
¥179 | 2024-05-20 | |
| ChemScence | CS-W009636-5g |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |
93379-48-7 | 99.85% | 5g |
$44.0 | 2022-04-26 |
(-)-Taddol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Water Solvents: Ethyl acetate
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
Riferimento
- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Magnesium iodide Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; reflux → rt
1.2 rt; 20 °C; 1.5 h, 20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 rt; 20 °C; 1.5 h, 20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Chiral phosphonitrile super base catalysts based on chiral diamine spiro skeleton prepared with chiral o-dicarboxylic acid as raw material, their preparation methods and applications in organic synthesis reaction., China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; < 20 °C; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; < 20 °C; 1.5 h, reflux
Riferimento
- Design of Highly Stable Iminophosphoranes as Recyclable Organocatalysts: Application to Asymmetric Chlorinations of Oxindoles, Organic Letters, 2015, 17(18), 4596-4599
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Enantioselective catalysis of the hetero-Diels-Alder reaction between Brassard's diene and aldehydes by hydrogen-bonding activation: a one-step synthesis of (S)-(+)-dihydrokawain, Chemistry - A European Journal, 2004, 10(23), 5964-5970
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 80 °C; 80 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Palladium-catalyzed Si-C bond-forming silylation of aryl iodides with hydrosilanes: an enhanced enantioselective synthesis of silicon-stereogenic silanes by desymmetrization, RSC Advances, 2016, 6(71), 67113-67117
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: 1H-Phosphole, 2,5-dihydro-3-methyl-1-(2-methylpropyl)-, 1-oxide Solvents: Hexane , Ethyl acetate ; 3 h, 26 °C
Riferimento
- A Case Study on the Resolution of the 1-i-Butyl-3-methyl-3-phospholene 1-Oxide via Diastereomeric Complex Formation Using TADDOL Derivatives and via Diastereomeric Coordination Complexes Formed from the Calcium Salts of O,O'-Diaroyl-(2R,3R)-tartaric Acids, Heteroatom Chemistry, 2015, 26(1), 79-90
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; cooled; 1.5 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Tartaric acid framework-based chiral guanidine catalyst and preparation method and application thereof, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1.5 h, reflux
Riferimento
- Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds, Organic Letters, 2013, 15(12), 3106-3109
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ; 8 h
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 8 h
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Quaternary phosphonium salt compound and preparation method thereof from tartaric acid, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 10 min, 0 °C; 1 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- New tartrate based cyclic phosphoric acids as organocatalysts in Mannich reactions, Asymmetric Catalysis, 2016, 3(1), 1-14
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, 0 °C → reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Chiral Phosphine-Phosphite Ligands in Asymmetric Gold Catalysis: Highly Enantioselective Synthesis of Furo[3,4-d]-Tetrahydropyridazine Derivatives through [3+3]-Cycloaddition, Chemistry - A European Journal, 2018, 24(10), 2379-2383
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ; 30 min, -20 °C; -20 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; -20 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -20 °C; -20 °C → rt; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; -20 °C
Riferimento
- Enantioselective Direct Synthesis of syn- and anti-α,β-Dihydroxy γ-Keto Esters Using a Dinuclear Zinc-AzePhenol Complex, European Journal of Organic Chemistry, 2018, 2018(6), 785-793
(-)-Taddol Raw materials
- (-)-Taddol
- 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, diethyl ester
- (4R,5R)-4,5-Diethoxycarbonyl-2,2-dimethyldioxolane
- dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
(-)-Taddol Preparation Products
(-)-Taddol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93379-48-7)(-)-Taddol
Numero d'ordine:A844576
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):212.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:93379-48-7)(-)-Taddol
Numero d'ordine:1661378
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93379-48-7)(4R,5R)-2,2-二甲基-a,a,a,a-四苯基-1,3-二氧戊环-4,5-二甲醇
Numero d'ordine:LE1661378
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:31
Prezzo ($):discuss personally
Email:18501500038@163.com
(-)-Taddol Letteratura correlata
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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